![molecular formula C20H21N3O5S B2976407 4-[butyl(methyl)sulfamoyl]-N-(1,3-dioxoisoindol-4-yl)benzamide CAS No. 683792-10-1](/img/structure/B2976407.png)
4-[butyl(methyl)sulfamoyl]-N-(1,3-dioxoisoindol-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[butyl(methyl)sulfamoyl]-N-(1,3-dioxoisoindol-4-yl)benzamide, also known as BMSB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Carbonic Anhydrase Inhibitors
Sulfonamide compounds have been studied for their inhibitory effects on carbonic anhydrases, enzymes critical for various physiological processes. Research has found that aromatic sulfonamides show selective inhibition towards different isoforms of carbonic anhydrase, demonstrating potential for therapeutic applications in conditions where modulation of enzyme activity is beneficial (Supuran, Maresca, Gregáň, & Milan Remko, 2013). Another study highlighted benzamide-4-sulfonamides as effective inhibitors of human carbonic anhydrases, particularly noting their low nanomolar or subnanomolar inhibitory concentrations, which suggests a high potency of these compounds (Abdoli, Bozdağ, Angeli, & Supuran, 2018).
Antimicrobial and Flame Retardant Additives
Sulfonamide ligands and their metal complexes have been explored for antimicrobial and flame retardant applications. A study on the synthesis of a sulphonamide ligand and its copper metal complex revealed their effectiveness as additives in polyurethane varnish, providing significant antimicrobial properties and improved flame retardancy (El‐Wahab, El-Fattah, El-alfy, Owda, Lin, & Hamdy, 2020).
Anticancer Agents
Indapamide derivatives have been synthesized and evaluated as pro-apoptotic agents for cancer therapy. One study reported on derivatives showing high proapoptotic activity, particularly against melanoma cell lines, and demonstrated inhibition of carbonic anhydrase isoforms, suggesting a dual mechanism of action (Yılmaz, Özbaş Turan, Akbuğa, Tiber, Orun, Supuran, & Küçükgüzel, 2015).
Analgesic and Anti-inflammatory Activities
Sulfamethoxazole derivatives were designed and synthesized, then evaluated for their analgesic and anti-inflammatory activities. This research demonstrates the potential of sulfonamide derivatives in developing new pain management therapies (Sahoo, Kshiroda, Sarangi, Rout, & Paidesetty, 2020).
Neuroleptic Agents
Substituted benzamides have been explored for their neuroleptic properties, particularly focusing on their ability to serve as D2/5-HT2 antagonists and 5-HT1a agonists. This suggests potential applications in the development of atypical antipsychotic agents (Norman, Rigdon, Hall, & Navas, 1996).
Eigenschaften
IUPAC Name |
4-[butyl(methyl)sulfamoyl]-N-(1,3-dioxoisoindol-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S/c1-3-4-12-23(2)29(27,28)14-10-8-13(9-11-14)18(24)21-16-7-5-6-15-17(16)20(26)22-19(15)25/h5-11H,3-4,12H2,1-2H3,(H,21,24)(H,22,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXMXYVHHBEJKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[butyl(methyl)sulfamoyl]-N-(1,3-dioxoisoindol-4-yl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.